4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
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Description
The compound is a derivative of pyridine and 1,2,4-triazole, both of which are heterocyclic compounds containing nitrogen. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . 1,2,4-Triazole derivatives have been studied for their potential anticancer properties .
Molecular Structure Analysis
The compound contains a pyridine ring and a 1,2,4-triazole ring, both of which are aromatic and can participate in pi stacking interactions. The presence of the cyclopropyl and pyrrolidine groups may add steric hindrance and affect the compound’s conformation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,4-triazole derivatives are known to react with a variety of electrophiles due to the electron-rich nature of the triazole ring .Future Directions
Properties
IUPAC Name |
4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-11(2)17-22-18(24-23-17)16-10-25(9-15(16)12-3-4-12)19(26)13-5-6-21-14(7-13)8-20/h5-7,11-12,15-16H,3-4,9-10H2,1-2H3,(H,22,23,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZSBSKCDDMDLM-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CN(CC2C3CC3)C(=O)C4=CC(=NC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC(=N1)[C@H]2CN(C[C@@H]2C3CC3)C(=O)C4=CC(=NC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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